molecular formula C13H6F4O2 B6364922 4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% CAS No. 1184392-01-5

4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95%

Cat. No. B6364922
CAS RN: 1184392-01-5
M. Wt: 270.18 g/mol
InChI Key: VJJWXDYHCJKUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid (4-F2TPA) is an organic compound with a chemical formula of C8H3F5O2. It is a white crystalline solid that is insoluble in water, but soluble in many organic solvents. It is a derivative of the parent compound benzoic acid and is well-known for its use in a variety of synthetic organic chemistry applications. 4-F2TPA is also used in the pharmaceutical industry as a starting material for drug synthesis.

Scientific Research Applications

4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including as a starting material for the synthesis of a variety of pharmaceuticals, as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, and as a reagent for the synthesis of organic compounds. In addition, 4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% has been used in the synthesis of a variety of heterocyclic compounds, such as indoles, oxazoles, and thiazoles.

Mechanism of Action

4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes. COX-2 enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. 4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% inhibits the activity of COX-2 enzymes, thus reducing the production of prostaglandins and reducing inflammation and pain.
Biochemical and Physiological Effects
4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, thus reducing the production of prostaglandins and reducing inflammation and pain. In addition, 4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% has been shown to have anti-cancer effects, as well as anti-bacterial and anti-fungal effects.

Advantages and Limitations for Lab Experiments

The main advantage of 4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% for use in lab experiments is its high purity (95%) and its low cost. In addition, 4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% is relatively easy to synthesize, making it a useful reagent for organic synthesis. The main limitation of 4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% is its insolubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% in scientific research. These include further investigation of its anti-cancer effects, as well as its potential use in the synthesis of novel drugs and other organic compounds. In addition, further research into its mechanism of action and its biochemical and physiological effects may provide insight into new therapeutic approaches to the treatment of inflammation and pain. Finally, 4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% may be useful in the synthesis of new materials, such as polymers, for use in a variety of applications.

Synthesis Methods

4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the classic Fischer esterification of 4-fluorobenzoic acid and 2,4,6-trifluorophenol. It can also be synthesized by the reaction of 4-fluorobenzoic acid and 2,4,6-trifluorophenyl bromide in the presence of a base such as potassium carbonate. In addition, 4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% can be synthesized by the reaction of 4-fluorobenzoic acid and 2,4,6-trifluorophenyl iodide in the presence of a base such as potassium carbonate.

properties

IUPAC Name

4-fluoro-2-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O2/c14-6-1-2-8(13(18)19)9(3-6)12-10(16)4-7(15)5-11(12)17/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJWXDYHCJKUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=C(C=C(C=C2F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681252
Record name 2',4',5,6'-Tetrafluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid

CAS RN

1184392-01-5
Record name 2',4',5,6'-Tetrafluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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